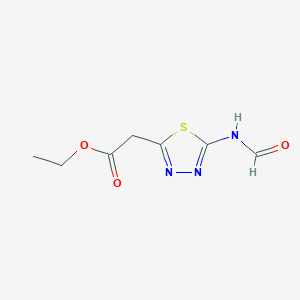![molecular formula C11H12N2O2 B14397310 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine CAS No. 88609-45-4](/img/structure/B14397310.png)
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their diverse range of biological properties and applications in various industries, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unstabilized α,β:γ,δ-unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction is carried out under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives, such as:
- 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione
- Pyrazolo[3’,4’:5,6]pyrido[3,2-b]azepine
- Benzo-1,4-diazepine derivatives
Uniqueness
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 9. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88609-45-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7,9-dimethoxy-5H-pyrido[3,2-c]azepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-6-10(15-2)13-7-8-4-3-5-12-11(8)9/h3-6H,7H2,1-2H3 |
InChI Key |
BEOYLGZOSROJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NCC2=C1N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
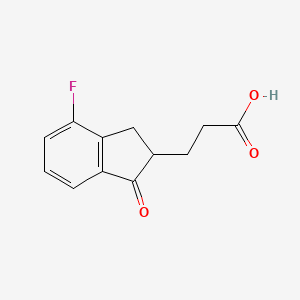
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
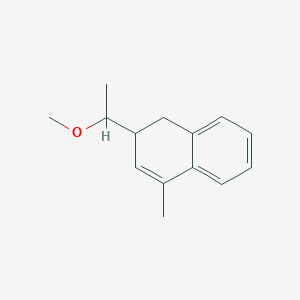
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
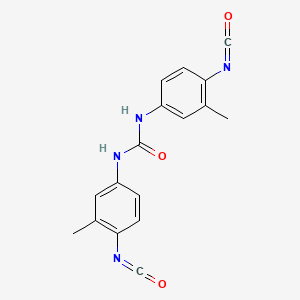
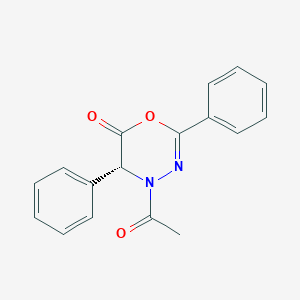

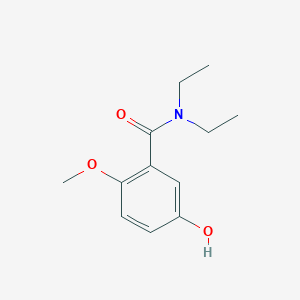
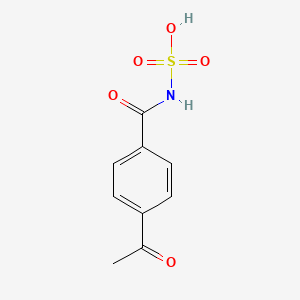
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

